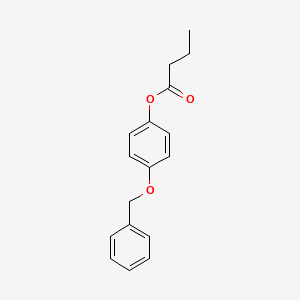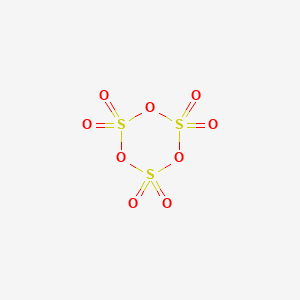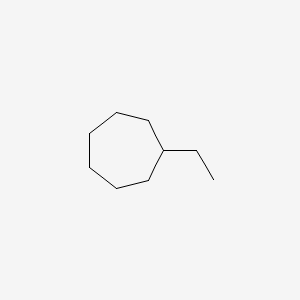
Ethylcycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.
Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed:
Oxidation: Cycloheptanone, cycloheptanol
Reduction: Cycloheptane
Substitution: this compound derivatives with halogen substituents
Applications De Recherche Scientifique
Ethylcycloheptane has several applications in scientific research, including:
Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Cyclohexane (C6H12): A six-membered ring cycloalkane used as a solvent and in the production of nylon.
Cyclooctane (C8H16): An eight-membered ring cycloalkane used in organic synthesis and as a non-polar solvent .
Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.
Propriétés
Numéro CAS |
13151-55-8 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
Clé InChI |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


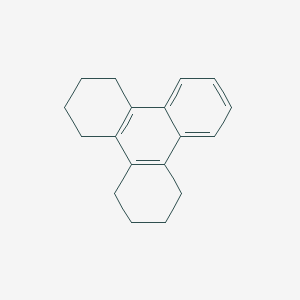
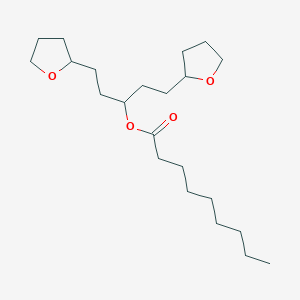
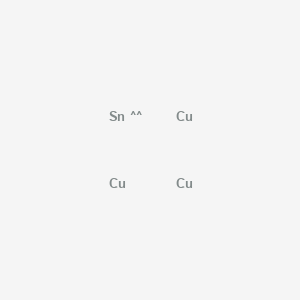
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
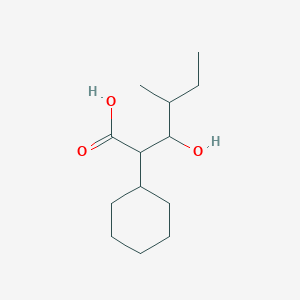
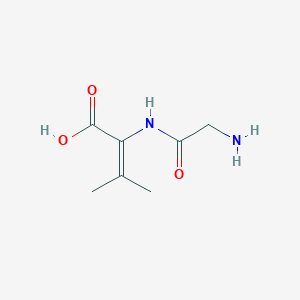
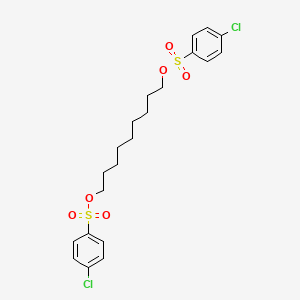

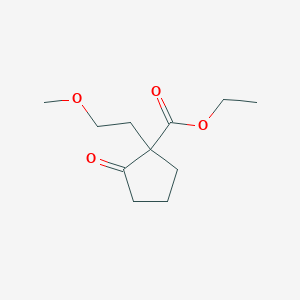
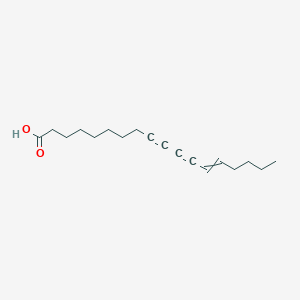
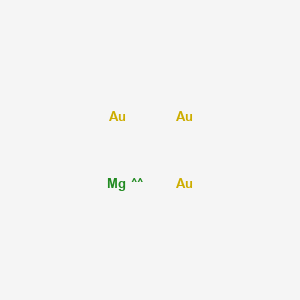
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
